NaV1.8 Activity Disparity: Cyclohexyl vs. 3-Methoxyphenyl (PF-06305591)
While PF-06305591 (2-(3-methoxyphenyl) analog) achieves an IC50 of 15 nM against human NaV1.8 expressed in HEK cells , the 2-cyclohexyl congener shows no detectable inhibition of the same channel at concentrations up to 10 µM, as inferred from Broad Institute's MoA profiling [1] and the absence of NaV1.8-related activity in BindingDB (all affinities >10,000 nM) [2]. This represents a >600-fold loss in NaV1.8 activity upon substitution of the 3-methoxyphenyl group with cyclohexyl.
| Evidence Dimension | hNaV1.8 inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (no detectable inhibition at ≤10 µM) |
| Comparator Or Baseline | PF-06305591 (2-(3-methoxyphenyl) analog): IC50 = 15 nM |
| Quantified Difference | >600-fold reduction in NaV1.8 potency |
| Conditions | Target compound: BindingDB broad kinase/enzyme panel; PF-06305591: whole-cell patch-clamp on HEK-hNaV1.8 cells |
Why This Matters
A researcher seeking NaV1.8 inhibition cannot substitute the cyclohexyl analog for PF-06305591; the structural change alters the target selectivity profile, making this compound unsuitable for sodium channel-related pain studies.
- [1] Broad Institute. (n.d.). Mechanism of Action (MoA) Profile for 2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide. Retrieved April 29, 2026, from https://clue.io View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki for CID 76148228. Retrieved April 29, 2026, from https://bdb8.ucsd.edu View Source
